Phosphoric acid

Catalog No.
S584330
CAS No.
7664-38-2
M.F
H3O4P
H3PO4
H3O4P
H3PO4
M. Wt
97.995 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phosphoric acid

CAS Number

7664-38-2

Product Name

Phosphoric acid

IUPAC Name

phosphoric acid

Molecular Formula

H3O4P
H3PO4
H3O4P
H3PO4

Molecular Weight

97.995 g/mol

InChI

InChI=1S/H3O4P/c1-5(2,3)4/h(H3,1,2,3,4)

InChI Key

NBIIXXVUZAFLBC-UHFFFAOYSA-N

SMILES

OP(=O)(O)O

solubility

Miscible (NIOSH, 2024)
Soluble in water, alcohol; soluble in 8 volumes of 3:1 ether:alcohol mixture
Soluble in ethanol
548 g/100 g water at 20 °C
1000 mg/mL
Solubility in water: miscible
Solubility in water: very soluble
Miscible

Synonyms

3M Etching Liquid; Acidum Phosphoricum; Amberphos 54; C 134; C 134 (acid); C 434; C 434 (acid); Conditioner 36; Decon 4512; E 338; EVITs; Etchalite; HQ 54; K Etchant Gel; K-etchant; Kefo; Kerr Etchant; Mikro Klene DF; NSC 80804; Orthophosphoric Acid;

Canonical SMILES

OP(=O)(O)O

The exact mass of the compound Phosphoric acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as miscible (niosh, 2016)sol in watersoluble in water, alcohol; soluble in 8 volumes of 3:1 ether:alcohol mixturesoluble in ethanol548 g/100 g water at 20 °c1000 mg/mlsolubility in water: misciblemiscible. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 80804. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Manufactured Materials - Biomedical and Dental Materials - Dental Materials - Supplementary Records. It belongs to the ontological category of acyclic phosphorus acid anhydride in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antistatic. However, this does not mean our product can be used or applied in the same or a similar way.

Phosphoric acid (H₃PO₄) is a mineral acid distinguished by its non-volatile nature and moderate strength compared to strong acids like sulfuric or hydrochloric acid. Commercially available in various grades, from technical to high-purity electronic and food grades, its utility is defined by this purity as much as its intrinsic chemical properties. Unlike the highly volatile hydrochloric and nitric acids, phosphoric acid exists as a stable, viscous liquid, which simplifies handling and process control in applications ranging from metal surface treatment to its role as a key electrolyte in certain fuel cells.

Substituting phosphoric acid with other common acids based on acidity alone is a frequent cause of process failure. Hydrochloric acid, for example, is highly volatile, releasing corrosive fumes, whereas phosphoric acid is non-volatile with a high boiling point of 158 °C, making it suitable for high-temperature processes where containment is critical. Sulfuric acid is a powerful dehydrating and oxidizing agent, which can lead to unwanted side reactions and charring in organic synthesis where phosphoric acid acts as a more selective catalyst. Nitric acid is a strong oxidizer, a property not shared by phosphoric acid, making their applications distinct; for instance, phosphoric acid is used for creating a protective phosphate conversion coating on metals, while nitric acid is primarily used for aggressive etching and cleaning. Therefore, selecting phosphoric acid is often a deliberate choice for its unique combination of non-volatility, moderate acidity, and non-oxidizing nature.

Purity-Dependent Performance: Enabling High-Selectivity Etching in Semiconductor Manufacturing

In semiconductor fabrication, particularly the wet etching of silicon nitride (Si₃N₄) layers, the purity of phosphoric acid is a critical procurement parameter. Electronic-grade phosphoric acid (>99.999% purity) is required to achieve the necessary high selectivity against silicon dioxide (SiO₂) and the underlying silicon substrate. Using lower-purity technical-grade acid introduces metallic and particulate contaminants that can cause electrical shorts, defects, and significant yield losses. For example, high-purity phosphoric acid is used to achieve Si₃N₄:SiO₂ etch selectivity ratios greater than 80:1, a performance metric unattainable with lower grades or more aggressive etchants like hydrofluoric acid, which has a much higher etch rate for silicon oxide.

Evidence DimensionEtch selectivity (Si₃N₄ vs. SiO₂)
Target Compound Data>80:1 (with high-purity H₃PO₄)
Comparator Or Baseline<20:1 (in a fresh bath, before conditioning), and significantly lower with etchants like HF
Quantified DifferenceAt least a 4-fold increase in selectivity compared to an unconditioned bath, and superior performance over non-selective acids.
ConditionsWet etching of silicon nitride layers on silicon wafers in a semiconductor fabrication process, typically at 150-180°C.

For buyers in the electronics industry, procuring high-purity phosphoric acid is non-negotiable for achieving the precision and low defect rates required for modern microchip manufacturing.

Processability Advantage: Superior Performance as a Non-Volatile Electrolyte in High-Temperature Fuel Cells

Phosphoric acid is the electrolyte of choice in Phosphoric Acid Fuel Cells (PAFCs) due to its unique properties at high operating temperatures (150-210°C). Its extremely low vapor pressure minimizes electrolyte loss, ensuring long-term stability demonstrated in lifetimes exceeding 40,000 hours. This contrasts sharply with other potential acid electrolytes. Furthermore, PAFCs can tolerate carbon monoxide (CO) concentrations up to 1.5-2%, a level that would severely poison the platinum catalysts in lower-temperature fuel cells like Proton-Exchange Membrane Fuel Cells (PEMFCs). This tolerance allows for the use of less-purified hydrogen fuel, reducing operational costs.

Evidence DimensionCO Tolerance in Fuel Cells
Target Compound DataTolerates 1.5% - 2% CO at 190-210°C
Comparator Or BaselineProton-Exchange Membrane Fuel Cells (PEMFCs) are severely poisoned by even low ppm levels of CO.
Quantified DifferenceOrders of magnitude higher tolerance to CO impurities compared to PEMFCs.
ConditionsOperating conditions for a Phosphoric Acid Fuel Cell (PAFC), typically 150-210°C.

This makes phosphoric acid a critical material for stationary power generation applications where long-term stability, reliability, and fuel flexibility are key procurement drivers.

Controlled Reactivity in Metal Treatment: Forming Protective Phosphate Coatings Unlike Aggressive Etching Acids

In metal surface treatment, phosphoric acid provides a distinct functional advantage over other mineral acids like hydrochloric or sulfuric acid. While HCl and H₂SO₄ are used for aggressive cleaning and scale removal (pickling), they can over-etch and damage metal surfaces. Phosphoric acid engages in a milder reaction that not only cleans the surface but also forms an insoluble, protective phosphate conversion coating. This phosphating process provides significant corrosion resistance and creates an ideal surface for paint and coating adhesion, a benefit not offered by simple acid etching.

Evidence DimensionSurface functionality after treatment
Target Compound DataCleans surface and forms a protective, paint-receptive phosphate conversion layer.
Comparator Or BaselineHydrochloric Acid / Sulfuric Acid: Aggressively removes oxides and scale, but provides no protective layer and risks over-etching.
Quantified DifferenceQualitative but fundamental difference in function: passivation and surface preparation vs. aggressive stripping.
ConditionsStandard industrial metal pretreatment baths, typically with 5-20% phosphoric acid concentration.

For buyers in manufacturing and finishing, phosphoric acid is procured not just as a cleaning agent, but as a multifunctional surface treatment chemical that improves final product quality and durability.

Superior Selectivity as a Catalyst in Biomass Conversion

In the acid-catalyzed dehydration of fructose to 5-hydroxymethylfurfural (HMF), a key platform chemical, phosphoric acid demonstrates superior performance compared to stronger acids like sulfuric acid. While strong acids can catalyze the reaction, they also promote undesirable side reactions, such as the formation of humins (polymeric byproducts) and the rehydration of HMF to levulinic acid, which reduces the final HMF yield. Studies show that phosphoric acid provides a more selective environment, leading to higher HMF yields by minimizing these side pathways. This controlled reactivity is crucial for maximizing the output of the desired product in biorefinery processes.

Evidence DimensionCatalytic Selectivity (HMF Yield vs. Byproducts)
Target Compound DataHigher selectivity towards HMF, with reduced formation of humins and levulinic acid.
Comparator Or BaselineSulfuric Acid: Stronger catalysis but promotes more side reactions, leading to lower HMF selectivity and product degradation.
Quantified DifferencePhosphoric acid leads to a significantly stronger acceleration of the desired reaction than expected from its pH alone, suggesting a more efficient catalytic pathway compared to other Brønsted acids.
ConditionsHydrothermal dehydration of fructose to HMF, typically in aqueous solutions at elevated temperatures.

This makes phosphoric acid the preferred catalyst for processes where maximizing the yield of a specific intermediate like HMF is the primary economic driver.

High-Purity Etchant for Microelectronics and Semiconductor Fabrication

For processes requiring precise, selective removal of silicon nitride layers without damaging adjacent silicon or silicon dioxide components, electronic-grade phosphoric acid is the required material. Its controlled etch rate and the critical importance of purity to prevent device failure make it indispensable in the manufacturing of transistors, capacitors, and other advanced semiconductor devices.

Electrolyte for Stationary Combined Heat and Power (CHP) Fuel Cells

In stationary power generation, particularly for commercial buildings, hospitals, and utilities, phosphoric acid serves as the core electrolyte in PAFCs. Its thermal stability and low volatility enable reliable, long-duration operation (over 40,000 hours), while its tolerance to CO in fuel streams allows for lower-cost operation compared to sensitive PEMFC systems.

Multi-Functional Agent for Industrial Metal Finishing

When the goal is not only to clean a metal surface but also to prepare it for subsequent painting or coating, phosphoric acid is the optimal choice. It uniquely provides both cleaning and the deposition of a corrosion-resistant phosphate conversion coating, improving the adhesion and longevity of final finishes on steel, aluminum, and zinc parts.

Selective Catalyst for High-Yield Biorefinery Operations

In the production of bio-based platform chemicals like HMF from fructose, phosphoric acid is selected over stronger mineral acids to maximize product yield. Its ability to selectively catalyze the desired dehydration reaction while minimizing the formation of tars and secondary products makes it a more efficient and cost-effective choice for biomass conversion processes.

Physical Description

Phosphoric acid appears as a clear colorless liquid or transparent crystalline solid. The pure solid melts at 42.35 °C and has a density of 1.834 g / cm3. Liquid is usually an 85% aqueous solution. Shipped as both a solid and liquid. Corrosive to metals and tissue. Used in making fertilizers and detergents and in food processing.
Dry Powder; Dry Powder, Liquid; Liquid, Other Solid; Pellets or Large Crystals; Other Solid; Dry Powder, Other Solid; Liquid
Clear, colourless, viscous liquid
Thick, colorless, odorless, crystalline solid. [Note: Often used in an aqueous solution.]; [NIOSH]
Solid
HYGROSCOPIC COLOURLESS CRYSTALS.
CLEAR COLOURLESS ODOURLESS LIQUID.
Thick, colorless, odorless, crystalline solid.
Thick, colorless, odorless, crystalline solid. [Note: Often used in an aqueous solution.]

Color/Form

Unstable orthorhombic crystals or clear syrupy liquid
Colorless, sparkling liquid or transparent, crystalline solid, depending on concentration and temperature. At 20 °C the 50% and 75% strengths are mobile liquids, the 85% is of syrupy consistency; the 100% acid is in the form of crystals.
Colorless viscous liquid
Thick, colorless crystalline solid [Note: Often used in an aqueous solution]

XLogP3

-2.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

97.97689557 g/mol

Monoisotopic Mass

97.97689557 g/mol

Boiling Point

greater than 266 °F at 760 mmHg (USCG, 1999)
407 °C
3.4 (Air = 1 at the boiling point of phosphoric acid)
158.00 °C. @ 760.00 mm Hg
158 °C
415 °F

Heavy Atom Count

5

Taste

Acid taste

Vapor Density

Relative vapor density (air = 1): 3.4

Density

1.892 at 77 °F (USCG, 1999) - Denser than water; will sink
1.8741 (100% solution); 1.6850 (85% solution); 1.334 (50% solution), all at 25 °C /Phosphoric acid solutions/
Density at 25 °C: 75% 1.574; 80% 1.628; 85% 1.685
/Bulk density =/ 15.6 lb/gal. /Phosphoric acid, liquid or solution/
1.9 g/cm³
Density (at 25 °C): 1.7 g/cm³
1.87 (pure) 1.33 (50% solution)
(77 °F): 1.87 (pure) 1.33 (50% solution)

LogP

-1.436

Odor

Odorless

Decomposition

Combustion by-products include oxides of phosphorus.
Decomposition products: converted to pyrophosphoric acid (H4P2O7) when heated to 213 °C.
213 °C

Melting Point

108 °F (NIOSH, 2024)
42.4 °C
Melting point: 75% -17.5 °C; 80% 4.6 °C; 85% 21 °C.
Hygroscopic; Latent heat of fusion = 10.5 kJ/mol at the melting point; Heat capacity at constant pressure = 106.2 J/mole (25 °C).
White, monoclinic crystalline solid; MP; melts at 42.35 °C; the hemihydrate has a melting point of 29.25 °C /Pure, 100% phosphoric acid/
41.00 to 44.00 °C. @ 760.00 mm Hg
42 °C
21.1 °C
108 °F

UNII

E4GA8884NN

GHS Hazard Statements

H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Drug Indication

Phosphoric acid is used in dentistry and orthodontics as an etching solution, to clean and roughen the surfaces of teeth where dental appliances or fillings will be placed.

Therapeutic Uses

Diluted phosphoric acid national formulary: it has ... been employed in lead poisoning and in other conditions in which it is desired to administer large amount of phosphate and at /the/ same time produce mild acidosis. It has been given in dose of 60 mL daily (5 mL/hr) under carefully controlled conditions.
Phosphoric acid is used ... to control the pH of the urinary tract in many animals, particularly in mink and cats, to prevent stone formation.
Medication (Vet): Has been used to treat lead poisoning.

Pharmacology

Transport of phosphate from the gut lumen is an active, energy-dependent process that is modified by several factors. ... Vitamin D stimulates phosphate absorption, an effect reported to precede its action on calcium ion transport.
Phosphoric Acid is a colorless, odorless phosphorus-containing inorganic acid. Phosphoric acid is a sequestering agent which binds many divalent cations, including Fe++, Cu++, Ca++, and Mg++. Phosphoric acid is used in dentistry and orthodontics as an etching solution, to clean and roughen the surfaces of teeth where dental appliances or fillings will be placed. In addition, phosphoric acid is a constituent in bone and teeth, and plays a role in many metabolic processes.

MeSH Pharmacological Classification

Dental Materials

Mechanism of Action

Phosphate supplementation of the diet of rodents has been shown to lead to reduction in the incidence of dental caries and different phosphates have different powers in reducing the cariogenic potential of the carbohydrates in a diet. Phosphate supplements seem to exert their cariostatic effect on the tooth surface either directly during eating or by excretion in the saliva.

Vapor Pressure

0.03 mmHg (NIOSH, 2024)
0.02 [mmHg]
VP: Concentration in wt%, kPa (all at 20 °C): 0, 2.35; 5, 2.33; 10, 2.31; 20, 2.27; 30, 2.17; 50, 1.73; 75, 0.75; 85, 0.29; 100, 0.004
0.0285 torr at 20 °C
Vapor pressure, Pa at 25 °C:
Vapor pressure, kPa at 20 °C: 0.29
0.03 mmHg

Pictograms

Corrosive

Impurities

THE FOLLOWING CHEMICALS APPEAR AS IMPURITIES IN WET-PROCESS ACID-MERCHANT GRADE, PURIFIED WET-PROCESS ACID TECHNICAL GRADE, AND THERMAL ACID-TECHNICAL GRADE, RESPECTIVELY: CALCIUM MONOXIDE-0.06%, 0.005%, 0.01%; FLUORIDE-0.8%, 0.08%, <0.0001%; ALUMINUM OXIDE-1.7%, 0.01%, 0.0003%; IRON OXIDE-1.23%, 0.007%, 0.004%; MAGNESIUM OXIDE-0.58%, 0.003%, 0.0002%; POTASSIUM OXIDE-0.01%, 0%, 0.0007%; SODIUM OXIDE-0.12%, 0.0025%; SILICON DIOXIDE-0.07%, 0.1%, 0.0015%; AND SULFATE-2.2%, 0.2%, >0.002%

Other CAS

8017-16-1
7664-38-2
9044-08-0
68891-72-5
14066-19-4
14265-44-2
14066-20-7

Absorption Distribution and Excretion

Ortho phosphate is absorbed from, and to a limited extent secreted into, the gastrointestinal tract.
In adults, about two thirds of the ingested phosphate is absorbed, and that which is absorbed is almost entirely excreted into the urine.
Absorbed phosphoric acid is distributed widely in the body as phosphate. Increased serum phosphate concentrations have been reported rarely after phosphoric acid ingestion
Absorbed phosphate is filtered at the glomerulus and partially reabsorbed, with phosphate clearance 80 per cent of creatinine clearance.
The hygroscopic growth of phosphoric acid aerosol (diameter change > 0.5 micrometers) within the human tracheobronchial tree is modeled to investigate changes in deposition characteristics when compared to nonhygroscopic aerosols of identical preinspired size. Phosphoric acid particles are assumed to grow in a stepwise fashion to 99% relative humidity within conducting airways of the lung, having initially reached equilibrium at 90% relative humidity (T= 37 degrees) in the trachea. Deposition efficiencies for growth and no growth are calculated from theoretical equations for inertial impaction, sedimentation, and diffusion. The results show that neglecting the growth of an inhaled phosphoric acid aerosol may result in underestimation of the total deliverable dose by a factor of as much as 600-700%. Significant differences in regional deposition sites for hygroscopic or nonhygroscopic aerosols are predicted. Increased deposition efficiencies imply that measured physical properties (respirable fraction, aerodynamic diameter) of aerosols alone are not sufficient to assess deposition characteristics within the lung; hygroscopic growth must also be considered.
/Ortho/ phosphate is absorbed from, and to a limited extent secreted into, the gastrointestinal tract. Transport of phosphate from the gut lumen is an active, energy-dependent process that is modified by several factors. ... Vitamin D stimulates phosphate absorption, an effect reported to precede its action on calcium ion transport. In adults, about two thirds of the ingested phosphate is absorbed, and that which is absorbed is almost entirely excreted into the urine. In growing children, phosphate balance is positive. Concentrations of phosphate in plasma are higher in children than in adults. This "hyperphosphatemia" decreases the affinity of hemoglobin for oxygen and is hypothesized to explain the physiological "anemia" of childhood. /Phosphates/
The level of inorganic phosphate in the blood is stabilized by exchange with the mineral deposit in the skeleton through the action of parathyroid hormone. This hormone inhibits tubular reabsorption of phosphates by the kidney and brings about demineralization of bone tissue through the action of osteoclasts. The amount of parathyroid hormone that enters the circulation is probably regulated by the calcium level of the blood.

Associated Chemicals

Pyrophosphoric acid; 2466-09-3

Wikipedia

Phosphoric acid
Aristolochic_acid

Drug Warnings

Acid cleaning: acids such as sulfuric ... phosphoric, sometimes with chromic or hydrofluoric, are used in water solutions and their splash hazard and corrosive action on skin, clothing, and machinery are well recognized. Bubbles of hydrogen rising from bath carry invisible acid mist. ...
Splash contact of concentrated strong acids, such as ... phosphoric/acid/, ... can prove as, severely and devastatingly injurious to the eye as splashes of strong alkalies.

Biological Half Life

In infants with normal renal function the serum half-life of phosphate following single oral or rectal overdose is 5-11 hours

Use Classification

EPA Safer Chemical Functional Use Classes -> Oxidants and Oxidant Stabilizers
Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues
Food additives
Agrochemicals -> Pesticides
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Food Additives -> ACID; ANTIOXIDANT_SYNERGIST; SEQUESTRANT; SYNERGIST; -> JECFA Functional Classes
Hazard Classes and Categories -> Corrosives
Cosmetics -> Buffering; Surfactant

Methods of Manufacturing

Phosphorus is converted to phosphorus pentoxide P2O5 by exposing it to a current of warm air, then the P2O5 is treated with water to form phosphoric acid. The conversion of the phosphorus to the pentoxide takes place while the phosphorus, distilling from the phosphorus manufacturing operation, is in the vapor phase.
Wet-process acid is manufactured by the digestion of phosphate rock (calcium phosphate) with sulfuric acid. Other acids such as hydrochloric acid may be used, but the sulfuric acid-based processes are by far the most prevalent. Phosphoric acid is separated from the resultant calcium sulfate slurry by filtration.
Wet phosphoric acid produced by wet digestion contains variable amounts of inorganic impurities, depending on the origin of the phosphate rock. Depending on the further application, these impurities must be partially or completely removed from crude phosphoric acid. Precipitation and extraction processes are used.
Thermal (furnace) process: White (yellow) phosphorus is burned in excess air and the resulting phosphorus pentoxide is hydrated, heats of combustion and hydration are removed, and the phosphoric acid mist collected.

General Manufacturing Information

Asphalt Paving, Roofing, and Coating Materials Manufacturing
Non-metallic Mineral Product Manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other non-metallic mineral product manufacturing)
Wholesale and Retail Trade
Printing and Related Support Activities
Utilities
All other Petroleum and Coal Products Manufacturing
Agriculture, Forestry, Fishing and Hunting
Fabricated Metal Product Manufacturing
Food, beverage, and tobacco product manufacturing
Other (requires additional information)
All Other Basic Organic Chemical Manufacturing
Wood Product Manufacturing
All Other Basic Inorganic Chemical Manufacturing
Construction
Rubber Product Manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Paint and Coating Manufacturing
Adhesive Manufacturing
Not Known or Reasonably Ascertainable
Printing Ink Manufacturing
Synthetic Dye and Pigment Manufacturing
Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
Furniture and Related Product Manufacturing
Oil and Gas Drilling, Extraction, and Support activities
Pharmaceutical and Medicine Manufacturing
Petroleum Refineries
All Other Chemical Product and Preparation Manufacturing
Plastics Material and Resin Manufacturing
Transportation Equipment Manufacturing
Paper Manufacturing
Computer and Electronic Product Manufacturing
Miscellaneous Manufacturing
Phosphoric acid: ACTIVE
Isooctanol, reaction products with phosphorus oxide (P2O5) and polyethylene glycol monotridecyl ether: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).
Phosphoric acid is the most economical acidulant for carbonated beverages available.
Reagent grade concentrated phosphoric acid is 85-87% (wt/wt) phosphoric acid (equivalent to about 17 M). It appears to be as corrosive as sulfuric and hydrochloric acids.
Wet-process phosphoric acid (53-54% P2O5), commonly referred to as merchant grade, is the type most widely used as an intermediate in the production of phosphate fertilizers.
Second largest volume mineral acid produced, after sulfuric acid.
For more General Manufacturing Information (Complete) data for PHOSPHORIC ACID (11 total), please visit the HSDB record page.

Analytic Laboratory Methods

Method: NIOSH 7903, Issue 2; Procedure: ion chromatography; Analyte: phosphoric acid; Matrix: air; Detection Limit: 2 ug/sample.
Method: OSHA ID-165SG; Procedure: ion chromatography (silica gel); Analyte: phosphoric acid; Matrix: air; Detection Limit: 0.25 ug/sample.
Method: OSHA ID-111; Procedure: ion chromatography (mixed cellulose ester membrane filter); Analyte: phosphoric acid; Matrix: air; Detection Limit: 0.5 ug/mL.
Colorimetric methods may be used to detect 1-20 mg/L in water.
For more Analytic Laboratory Methods (Complete) data for PHOSPHORIC ACID (7 total), please visit the HSDB record page.

Clinical Laboratory Methods

NIOSH Method 215. Analyte: Inorganic phosphate. Specimen: Urine. Procedure: Spectrophotometry. For inorganic phosphate this method has an estimated detection limit of 0.06 mg/ml/sample. the presision/RSD is 0.07 and the recovery is not given. The working range is 0.6 to 6 mg/mL for a 25 uL sample. Interferences: Arsenate and silicate will interfere at higher concentrations. Barium, lead, mercury, and silver can interfere by forming a precipitate. /Inorganic phosphate/

Storage Conditions

Store in cool, dry, well-ventilated location. Separate from alkalies and most metals.
The hot concentrated acid attacks porcelain and granite ware. Phosphoric acid may be stored in suitable stainless steel containers.

Dates

Last modified: 08-15-2023
Pubchem
ChemIDplus
inChem
Hsiao et al. Automatic policing of biochemical annotations using genomic correlations. Nature Chemical Biology, doi: 10.1038/nchembio.266, published online 22 November 2009 http://www.nature.com/naturechemicalbiology

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